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Compound of Interest

5-Bromo-1-
Compound Name: ] o
isopropylbenzoimidazole

Cat. No.: B177330

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-
isopropylbenzoimidazole, a key building block in medicinal chemistry, particularly in the
development of targeted protein degraders. This document outlines its chemical identity,
physical properties, synthesis, and spectroscopic characterization, offering valuable information
for researchers in drug discovery and development.

Core Compound Identification and Properties

5-Bromo-1-isopropylbenzoimidazole is a substituted benzimidazole derivative. It is available
as a free base and as a hydrochloride salt, each with a distinct CAS number. The presence of
the bromo-substituent provides a handle for further chemical modifications, making it a versatile
intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification
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5-Bromo-1- 5-Bromo-1-

Attribute isopropylbenzoimidazole isopropylbenzoimidazole
(Free Base) Hydrochloride
5-bromo-1-(propan-2-yl)-1H- 5-bromo-1-(propan-2-yl)-1H-

IUPAC Name (propan-2-yl) (propan-2-yl)
benzoimidazole benzoimidazole;hydrochloride

CAS Number 1200114-01-7 1199773-32-4[1]

Molecular Formula C10H11BrN2 C10H12BrCINz

Molecular Weight 239.11 g/mol 275.57 g/mol [1]

Table 2: Physicochemical Properties

5-Bromo-1-

5-Bromo-1-
isopropylbenzoimidazole

Property isopropylbenzoimidazole .
. Hydrochloride
(Free Base) (Predicted) .

(Experimental)
Appearance Gray to brown liquid Data not available
Boiling Point 323.6 £34.0°C Data not available
Density 1.46 £ 0.1 g/cm3 Data not available
pKa 4.76 £0.10 Data not available
Solubility Data not available Data not available

Store at -4°C (1-2 weeks), or
Storage Store at room temperature -20°C (1-2 years) for longer

periods.

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves a multi-step process.

A plausible synthetic route starts from the N-alkylation of a suitable nitroaniline, followed by

reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.
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Experimental Protocol: Synthesis of 4-Bromo-N-
isopropylbenzene-1,2-diamine (Precursor)

A general approach to synthesizing the key intermediate, 4-bromo-N-isopropylbenzene-1,2-
diamine, can be adapted from established methods for the synthesis of similar N-alkylated o-
phenylenediamines.

Materials:

4-Bromo-2-nitroaniline

e 2-Bromopropane

o Base (e.g., K2COs, NaH)

e Solvent (e.g., DMF, Acetonitrile)

¢ Reducing agent (e.g., SnCl2-2H20, Hz2/Pd-C)
e Hydrochloric acid

e Sodium hydroxide

Procedure:

¢ N-Isopropylation of 4-Bromo-2-nitroaniline: In a round-bottom flask, dissolve 4-bromo-2-
nitroaniline in a suitable solvent like DMF. Add a base such as potassium carbonate, followed
by the dropwise addition of 2-bromopropane. Heat the reaction mixture and monitor its
progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it
into water, and extract the product with an organic solvent like ethyl acetate. Wash the
organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced
pressure to obtain 4-bromo-N-isopropyl-2-nitroaniline.

e Reduction of the Nitro Group: Dissolve the obtained 4-bromo-N-isopropyl-2-nitroaniline in a
solvent mixture such as ethanol and concentrated hydrochloric acid. Add a reducing agent
like tin(ll) chloride dihydrate in portions while stirring. After the addition is complete, heat the
mixture at reflux. Monitor the reaction by TLC. Once the reaction is complete, cool the
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mixture and neutralize it with a sodium hydroxide solution. Extract the product, 4-bromo-N-
isopropylbenzene-1,2-diamine, with an organic solvent. Purify the crude product by column
chromatography.

Experimental Protocol: Synthesis of 5-Bromo-1-
isopropylbenzoimidazole

The synthesis of the final product involves the cyclization of the diamine precursor with a one-

carbon source, such as formic acid or triethyl orthoformate.

Materials:

4-Bromo-N-isopropylbenzene-1,2-diamine

Formic acid (or triethyl orthoformate)

Hydrochloric acid (optional, for salt formation)

Procedure:

Cyclization: In a round-bottom flask, heat a mixture of 4-bromo-N-isopropylbenzene-1,2-
diamine and formic acid at reflux for several hours. Monitor the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice-cold
water. Neutralize the solution with a base, such as ammonium hydroxide or sodium
bicarbonate, which will cause the product to precipitate.

Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude
product can be further purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) to yield pure 5-Bromo-1-isopropylbenzoimidazole.

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base
in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen
chloride gas through the solution, or add a solution of HCI in a solvent like isopropanol. The
hydrochloride salt will precipitate and can be collected by filtration.
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Caption: Synthetic workflow for 5-Bromo-1-isopropylbenzoimidazole.

Spectroscopic Identification

Accurate identification of 5-Bromo-1-isopropylbenzoimidazole is crucial for its use in
research and development. While specific experimental spectra for this exact molecule are not
readily available in the public domain, the following tables provide predicted data and typical
ranges based on closely related benzimidazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted *H NMR Spectral Data (in CDCls)

Chemical Shift (6, ppm) Multiplicity Assignment

~8.0 S H-2 (imidazole ring)

~7.8 d H-4 or H-7 (benzene ring)
~7.5 d H-7 or H-4 (benzene ring)
~7.3 dd H-6 (benzene ring)

~4.7 sept CH (isopropyl group)
~1.6 d CHs (isopropyl group)

Table 4: Predicted 13C NMR Spectral Data (in CDCIs)
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Chemical Shift (6, ppm)

Assignment

~144 C-2 (imidazole ring)
~142 C-7a (bridgehead)
~135 C-3a (bridgehead)
~125 C-6 (benzene ring)
~122 C-4 (benzene ring)
~116 C-5 (C-Br)

~112 C-7 (benzene ring)
~49 CH (isopropyl group)
~22 CHs (isopropyl group)

Experimental Protocol for NMR Data Acquisition:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds,

a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity Assighment

[M]* (Molecular ion peak,

238/240 High characteristic bromine isotope
pattern)

223/225 Medium [M - CHs]*

196/198 Low [M - CsH7]*

159 High [M - Br]*

Experimental Protocol for Mass Spectrometry Data Acquisition:
» Technique: Electron lonization (EI) or Electrospray lonization (ESI).

e Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass

measurements.

o Sample Introduction: For El, a direct insertion probe can be used. For ESI, the sample
should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the

ion source.

Applications in Drug Development

5-Bromo-1-isopropylbenzoimidazole is a valuable building block in the synthesis of
pharmacologically active compounds. Its primary application in recent drug discovery efforts is
as a component of Proteolysis Targeting Chimeras (PROTACS).

PROTACSs are heterobifunctional molecules that induce the degradation of specific target
proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand
that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker
connecting the two.

The benzimidazole scaffold, including derivatives like 5-Bromo-1-isopropylbenzoimidazole,
is often utilized in the design of ligands that bind to various protein targets. The bromo-
substituent on the benzimidazole ring serves as a convenient attachment point for the linker,
which is then connected to the E3 ligase ligand. This modular approach allows for the rapid
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synthesis of libraries of PROTACS for screening and optimization in targeted protein
degradation studies. The development of PROTACs is a promising strategy for targeting
proteins that have been traditionally considered "undruggable" with conventional small
molecule inhibitors.
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Caption: Mechanism of action of a PROTAC utilizing a 5-Bromo-1-isopropylbenzoimidazole-
derived moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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